4-Bromo-2-cyclobutoxypyridine
Overview
Description
4-Bromo-2-cyclobutoxypyridine is a heterocyclic aromatic organic compound characterized by a pyridine ring substituted with a bromine atom at the 4-position and a cyclobutoxy group at the 2-position. This compound has a molecular formula of C9H10BrNO and a molecular weight of 228.09 g/mol
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products Formed:
Oxidation: Formation of 4-bromo-2-cyclobutoxypyridine-N-oxide.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-cyclobutoxypyridine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Bromo-2-cyclobutoxypyridine exerts its effects depends on its specific application. For example, in pharmacological studies, it may interact with specific molecular targets and pathways, such as enzyme inhibition or receptor binding. The exact mechanism would need to be determined through detailed biochemical and pharmacological research.
Comparison with Similar Compounds
4-Bromo-2-cyclobutoxypyridine is similar to other brominated pyridine derivatives, such as 4-bromopyridine and 2-bromopyridine. the presence of the cyclobutoxy group at the 2-position makes it unique and potentially more reactive in certain chemical reactions. Other similar compounds include:
4-Bromopyridine
2-Bromopyridine
2-Cyclobutoxypyridine
These compounds share structural similarities but differ in their functional groups and reactivity profiles.
Properties
IUPAC Name |
4-bromo-2-cyclobutyloxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-7-4-5-11-9(6-7)12-8-2-1-3-8/h4-6,8H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEMCNZWYCOAFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671714 | |
Record name | 4-Bromo-2-(cyclobutyloxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142194-51-1 | |
Record name | 4-Bromo-2-(cyclobutyloxy)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142194-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-(cyclobutyloxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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